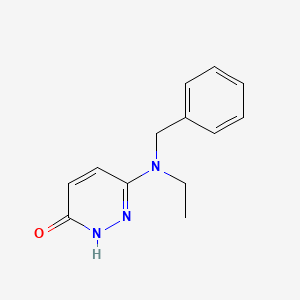

6-(Benzyl(ethyl)amino)pyridazin-3-ol

Descripción general

Descripción

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 6-(Benzyl(ethyl)amino)pyridazin-3-ol, involves various methods. One approach is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones . An aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines can also be used .Molecular Structure Analysis

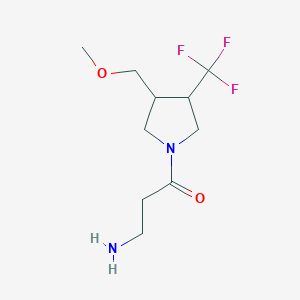

The molecular structure of this compound consists of a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms . Attached to this ring is a benzyl(ethyl)amino group.Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Synthesis and Reactions of Pyridazinones : Pyridazinones, including compounds related to 6-(Benzyl(ethyl)amino)pyridazin-3-ol, have been synthesized through various reactions, demonstrating the chemical versatility of these compounds. Studies have explored the synthesis of 5,6-bis(4-substitutedphenyl)-2H(3)-pyridazinones from benzil monohydrazones, showcasing their potential in generating novel compounds with varying substitutions (Alonazy, Al-Hazimi, & Korraa, 2009).

Antimicrobial and Antiproliferative Activities : Some pyridazinone derivatives have been evaluated for their antimicrobial properties, although findings have shown limited activity in this domain. Additionally, specific derivatives have been investigated for their antiproliferative and antiviral activities, highlighting the potential therapeutic applications of these compounds in treating various diseases (Meade, Wotring, Drach, & Townsend, 1993).

Novel Pyridazinone Derivatives : Novel pyridazinone derivatives have been synthesized, exhibiting a range of biological activities. These include anticonvulsant, analgesic, anti-inflammatory, and molluscicidal effects, underscoring the diverse potential applications of these compounds in pharmacology and pest control (Samanta et al., 2011).

Potential Therapeutic Applications

Anticancer Agents : Research has focused on the development of pyridazinone derivatives as potential anticancer agents. These studies aim to identify compounds with significant antitumor activity, exploring different synthetic routes and chemical modifications to enhance their efficacy (Temple et al., 1987).

Antiulcer Agents : Imidazo[1,2-a]pyridines, structurally related to pyridazinones, have been synthesized with the goal of discovering new antiulcer agents. These compounds were evaluated for their antisecretory and cytoprotective properties, contributing to the search for more effective treatments for ulcerative conditions (Starrett et al., 1989).

Mecanismo De Acción

Target of Action

Pyridazinone derivatives, which include 6-(benzyl(ethyl)amino)pyridazin-3-ol, have been utilized in medicinal chemistry against a range of biological targets .

Mode of Action

It is known that some pyridazinone derivatives have the capacity to inhibit calcium ion influx, which is required for the activation of certain biological processes such as platelet aggregation .

Biochemical Pathways

Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Pharmacokinetics

The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs .

Result of Action

Pyridazinone derivatives have been demonstrated to possess a wide range of biological properties .

Action Environment

The synthesis of a diverse range of polysubstituted pyridazinone compounds is of interest to the pharmaceutical industry .

Análisis Bioquímico

Biochemical Properties

6-(Benzyl(ethyl)amino)pyridazin-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit inhibitory activity against acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . By inhibiting acetylcholinesterase, this compound can increase the levels of acetylcholine, thereby enhancing cholinergic transmission. Additionally, this compound has been found to interact with other enzymes such as phosphodiesterases, which are involved in the regulation of cyclic nucleotide levels . The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting acetylcholinesterase, this compound can enhance cholinergic signaling, which is crucial for various physiological processes including muscle contraction and cognitive functions . Furthermore, this compound has been shown to modulate the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties . The impact on cellular metabolism includes alterations in the levels of cyclic nucleotides, which are important secondary messengers in various signaling pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules. For example, the inhibition of acetylcholinesterase by this compound involves binding to the active site of the enzyme, preventing the breakdown of acetylcholine . Additionally, this compound can inhibit phosphodiesterases by binding to their catalytic sites, leading to increased levels of cyclic nucleotides . These interactions result in the modulation of enzyme activity and subsequent changes in gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a crucial factor in its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to adaptive changes in cellular responses, including alterations in enzyme activity and gene expression. In in vitro studies, the long-term effects of this compound include sustained inhibition of acetylcholinesterase and modulation of inflammatory gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and exhibit anti-inflammatory properties . At higher doses, this compound can lead to toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the safe and effective use of this compound. It is important to carefully monitor the dosage to avoid adverse effects while maximizing the therapeutic benefits.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The involvement of this compound in these metabolic pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into target cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, which can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . The targeting signals and post-translational modifications of this compound direct it to these compartments, where it can exert its effects on enzyme activity and gene expression. The subcellular localization of this compound is essential for its role in modulating cellular functions and biochemical reactions.

Propiedades

IUPAC Name |

3-[benzyl(ethyl)amino]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-2-16(10-11-6-4-3-5-7-11)12-8-9-13(17)15-14-12/h3-9H,2,10H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYOMZNUZXUAILC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

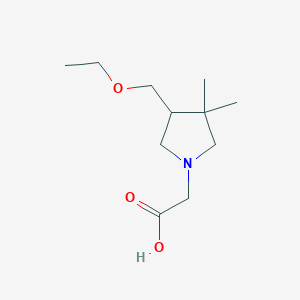

![2-Chloro-1-(4-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1481364.png)

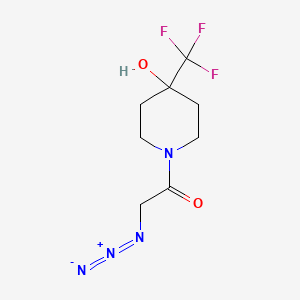

![2-(4-(Ethoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-amine](/img/structure/B1481373.png)

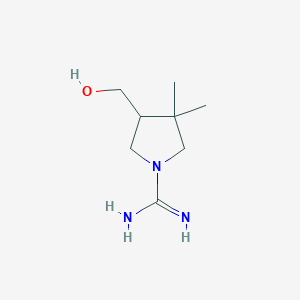

![4-(Hydroxymethyl)-2-azaspiro[4.5]decane-2-carboximidamide](/img/structure/B1481374.png)

![2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline](/img/structure/B1481384.png)